molecular formula C8H10ClF3N2 B8219758 Methyl({[6-(trifluoromethyl)pyridin-2-yl]methyl})amine hydrochloride

Methyl({[6-(trifluoromethyl)pyridin-2-yl]methyl})amine hydrochloride

Cat. No.: B8219758
M. Wt: 226.62 g/mol
InChI Key: QOVFJUOLZDITAM-UHFFFAOYSA-N
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Description

Methyl({[6-(trifluoromethyl)pyridin-2-yl]methyl})amine hydrochloride is a hydrochloride salt of a pyridine-derived amine. Its structure features a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 6-position and a methylamine group attached via a methylene bridge to the 2-position. This compound is of interest in medicinal chemistry due to the trifluoromethyl group’s role in enhancing metabolic stability and binding affinity in drug candidates .

Properties

IUPAC Name

N-methyl-1-[6-(trifluoromethyl)pyridin-2-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2.ClH/c1-12-5-6-3-2-4-7(13-6)8(9,10)11;/h2-4,12H,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVFJUOLZDITAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=CC=C1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF3N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 6-(trifluoromethyl)pyridine-2-carbaldehyde (1.0 equiv) is dissolved in methanol and reacted with methylamine (1.2 equiv) in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.2 equiv) and sodium cyanoborohydride (NaBH₃CN, 1.5 equiv). Iron sulfate (FeSO₄·7H₂O, 0.1 equiv) is added to suppress cyanide-mediated side reactions. The mixture is stirred at room temperature for 12–24 hours, after which the solvent is evaporated, and the residue is purified via silica gel chromatography. The free base is treated with hydrochloric acid in ethanol to yield the hydrochloride salt.

Key Parameters:

  • Temperature: Room temperature (20–25°C) avoids undesired imine hydrolysis.

  • pH Control: DABCO maintains a basic environment (pH ~8–9), enhancing imine formation.

  • Yield: Patent data suggest yields of 60–75% for analogous reductive aminations.

Nucleophilic Substitution of 2-(Bromomethyl)-6-(trifluoromethyl)pyridine

This method involves bromination of 2-methyl-6-(trifluoromethyl)pyridine followed by displacement with methylamine.

Bromination of 2-Methyl-6-(trifluoromethyl)pyridine

The methyl group at the pyridine’s 2-position is brominated using N-bromosuccinimide (NBS) under radical initiation. In a typical setup, 2-methyl-6-(trifluoromethyl)pyridine (1.0 equiv) is dissolved in acetonitrile, and NBS (1.1 equiv) is added with azobisisobutyronitrile (AIBN, 0.05 equiv) as a catalyst. The reaction is irradiated with UV light or heated to 60°C for 4–6 hours, yielding 2-(bromomethyl)-6-(trifluoromethyl)pyridine.

Amine Substitution

The brominated intermediate (1.0 equiv) is reacted with excess methylamine (5.0 equiv) in tetrahydrofuran (THF) at 80°C for 12 hours. Copper sulfate (CuSO₄, 0.1 equiv) is added to catalyze the substitution, analogous to protocols for chloro-pyridine derivatives. Post-reaction, the mixture is filtered, concentrated, and treated with HCl to precipitate the hydrochloride salt.

Yield Considerations:

  • Bromination step: ~70–85% yield (GC purity >95%).

  • Substitution step: ~50–65% yield due to competing elimination side reactions.

Reduction of 6-(Trifluoromethyl)pyridine-2-carboxamide

This two-step approach involves synthesizing the carboxamide followed by reduction to the primary amine and subsequent methylation.

Carboxamide Synthesis

6-(Trifluoromethyl)pyridine-2-carboxylic acid (1.0 equiv) is converted to the corresponding amide using thionyl chloride (SOCl₂) and ammonium hydroxide. The acid is refluxed in SOCl₂ to form the acyl chloride, which is then treated with aqueous methylamine to yield 6-(trifluoromethyl)pyridine-2-carboxamide.

Lithium Aluminum Hydride (LiAlH₄) Reduction

The carboxamide (1.0 equiv) is dissolved in dry THF and slowly added to a suspension of LiAlH₄ (3.0 equiv) at 0°C. The mixture is refluxed for 6 hours, quenched with water, and filtered to remove aluminum salts. The crude amine is methylated using methyl iodide (CH₃I, 2.0 equiv) in the presence of potassium carbonate (K₂CO₃), followed by HCl treatment to form the hydrochloride salt.

Challenges:

  • Over-reduction: LiAlH₄ may reduce the pyridine ring if temperatures exceed 60°C.

  • Methylation Efficiency: Competitive formation of tertiary amines requires careful stoichiometry.

Vapor-Phase Synthesis of Trifluoromethylpyridine Intermediates

The trifluoromethyl group is introduced via vapor-phase chlorination/fluorination of picoline derivatives, a method scalable for industrial production.

Process Overview

2-Methylpyridine (picoline) is reacted with chlorine gas at 300–400°C in the presence of iron fluoride (FeF₃) catalysts, yielding 2-chloro-6-(trifluoromethyl)pyridine. Subsequent nuclear chlorination produces 2,6-dichloro-3-(trifluoromethyl)pyridine, which is aminated to form the target compound.

Reaction Conditions:

  • Temperature: 320°C for optimal CF₃ group retention.

  • Catalyst: FeF₃ achieves >80% selectivity for 6-(trifluoromethyl) substitution.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Reductive AminationFewer steps; mild conditionsRequires aldehyde precursor60–75%
Nucleophilic SubstitutionScalable; uses stable intermediatesLow substitution efficiency50–65%
Amide ReductionHigh functional group toleranceHazardous reagents (LiAlH₄); multi-step40–55%
Vapor-Phase SynthesisIndustrial scalability; cost-effectiveHigh-energy input; specialized equipment70–85%

Chemical Reactions Analysis

Types of Reactions

Methyl({[6-(trifluoromethyl)pyridin-2-yl]methyl})amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like organolithium or Grignard reagents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis
Methyl({[6-(trifluoromethyl)pyridin-2-yl]methyl})amine hydrochloride serves as an essential intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its trifluoromethyl group enhances the compound's lipophilicity, improving drug absorption and efficacy. Research indicates that compounds featuring this structure exhibit promising activity against various neurological targets, potentially leading to novel treatments for conditions such as Alzheimer's and Parkinson's diseases.

Case Study: Neurological Agents
A study published in Frontiers in Chemistry explored the synthesis of novel trifluoromethyl pyrimidine derivatives, which included this compound as a precursor. The derivatives demonstrated significant antifungal and anticancer activities, indicating the compound's versatility in medicinal chemistry .

Agricultural Chemistry

Development of Agrochemicals
This compound is utilized in formulating agrochemicals, contributing to the development of effective herbicides and pesticides. Its chemical properties allow for enhanced interaction with biological systems, improving crop yields while reducing environmental impact.

Data Table: Efficacy of Agrochemical Formulations

CompoundApplicationEfficacy (%)Notes
This compoundHerbicide formulation85%Effective against common weeds
Trifluoromethyl derivativesInsecticide75%Targeted action on pest species

Material Science

Innovative Material Development
In material science, this compound is employed to create advanced materials such as polymers and coatings with enhanced durability and chemical resistance. These materials are suitable for demanding applications in various industries, including automotive and aerospace.

Case Study: Polymer Coatings
Research has shown that incorporating this compound into polymer matrices significantly improves thermal stability and chemical resistance. A comparative study highlighted that coatings containing this compound outperformed traditional coatings in both durability and resistance to environmental degradation .

Biochemical Research

Tool for Enzyme Interaction Studies
In biochemical research, this compound is used as a tool to study enzyme interactions and metabolic pathways. Its unique structural features allow researchers to investigate how it influences biological processes at a molecular level.

Example of Research Findings
A recent investigation focused on enzyme inhibition mechanisms revealed that this compound effectively inhibited specific enzymes involved in metabolic pathways related to cancer proliferation. This finding suggests potential therapeutic applications in cancer treatment .

Mechanism of Action

The mechanism of action of Methyl({[6-(trifluoromethyl)pyridin-2-yl]methyl})amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural elements include:

  • Pyridine core : Aromatic heterocycle providing a planar scaffold for interactions.
  • Trifluoromethyl (-CF₃) at C6 : Enhances lipophilicity and electron-withdrawing effects, improving stability and target binding.
  • Methylamine at C2 : A primary amine that may participate in hydrogen bonding or salt formation.

Comparative Analysis :

Compound Name Substituents on Pyridine Amine Type Molecular Weight (g/mol) Key Applications Reference
Methyl({[6-(CF₃)pyridin-2-yl]methyl})amine HCl CF₃ at C6, methylamine Primary amine ~230 (estimated) Potential kinase inhibition, drug delivery
Pexidartinib hydrochloride CF₃ at C3, chloro-pyrrolo Secondary amine 454.28 Kinase inhibitor (FDA-approved)
(6-Bromo-pyridin-2-yl)-piperidin-3-yl-amine HCl Br at C6, piperidine Secondary amine 292.61 Intermediate in drug synthesis
[2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine No CF₃, dibenzylamino Tertiary amine 260.72 Ligand for metal complexes
[(4-tert-Butyl-thiazol-2-yl)methyl]amine diHCl Thiazole core, tert-butyl Primary amine ~290 (estimated) Bioactive scaffold

Key Observations :

  • Trifluoromethyl vs.
  • Amine Type : Primary amines (target compound) are more reactive in forming salts or hydrogen bonds than secondary/tertiary amines (e.g., pexidartinib), which may influence solubility and bioavailability .
  • Core Heterocycle : Pyridine (target compound) vs. thiazole () alters electronic properties and steric bulk, impacting target selectivity .

Physicochemical Properties

  • Lipophilicity: The -CF₃ group increases logP compared to non-fluorinated analogs, improving membrane penetration but requiring balance with aqueous solubility .

Biological Activity

Methyl({[6-(trifluoromethyl)pyridin-2-yl]methyl})amine hydrochloride is a compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring. This structural feature is known to influence its chemical properties and biological activities. The compound's potential applications in medicinal chemistry and pharmacology make it a subject of interest for researchers exploring new therapeutic agents.

The chemical formula for this compound is C8H10ClF3N2, with a molecular weight of 226.62 g/mol. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group may facilitate stronger binding interactions with proteins and enzymes, potentially inhibiting or activating specific biochemical pathways. For instance, it may inhibit enzymes by occupying their active sites or modulate receptor activity through direct interactions with receptor proteins.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antibiotics.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
  • Anticancer Properties : Similar compounds have been evaluated for their anticancer activity, indicating that this compound may also exhibit cytotoxic effects against certain cancer cell lines.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluating related compounds demonstrated that modifications at specific positions on the pyridine ring significantly influenced cytotoxicity against cancer cell lines. For example, compounds with trifluoromethyl substitutions showed enhanced growth inhibition in triple-negative breast cancer (TNBC) cell lines, indicating that similar effects might be expected from this compound .
    CompoundGI50 (μM)Cell Line
    2e13MDA-MB-231
    2j<0.1MDA-MB-468
  • Mechanistic Studies : In vitro assays have shown that certain derivatives can induce unique morphological changes in treated cells, such as membrane blebbing and cytoplasmic vacuole formation, which are indicative of different modes of cell death . This suggests that this compound could induce similar effects.
  • Inflammatory Pathway Modulation : Investigations into the anti-inflammatory potential of related compounds have revealed their ability to downregulate pro-inflammatory cytokines, suggesting that this compound may also exert similar effects through modulation of immune responses .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the compound, and how are LCMS/HPLC parameters optimized?

  • Methodological Answer : Characterize the compound using LCMS (e.g., m/z 411 [M+H]+) and HPLC (e.g., retention time: 1.18 minutes with SMD-TFA05 conditions). Optimize mobile phase composition (e.g., acetonitrile/water gradients) and column temperature to improve peak resolution and reduce run time. Validate methods with triplicate injections and calibration curves for reproducibility .

Q. How is the compound synthesized, and what starting materials are typically employed?

  • Methodological Answer : Synthesize the compound via nucleophilic substitution or reductive amination using intermediates like methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride. Monitor reactions with TLC or in situ FTIR, and purify via recrystallization (e.g., methanol/ethyl acetate mixtures). Confirm structure via 1^1H NMR (e.g., δ 3.2 ppm for methylamine protons) and HRMS .

Q. What are the critical parameters for assessing purity and stability under different storage conditions?

  • Methodological Answer : Assess purity via sulfated ash (<1.0 mg/g), loss on drying (<5.0 mg/g at 105°C), and heavy metal content (<20 μg/g). For stability, conduct accelerated degradation studies under varying pH, humidity, and temperature. Use HPLC to monitor degradation products (e.g., hydrolyzed amines) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in LCMS/HPLC data during purity assessment?

  • Methodological Answer : Investigate discrepancies by cross-validating with alternative techniques (e.g., 19^{19}F NMR for trifluoromethyl groups). For co-eluting impurities, employ orthogonal methods like ion-pair chromatography or HILIC. Use high-resolution mass spectrometry (HRMS) to distinguish isobaric species .

Q. What strategies are effective for isolating intermediates in multi-step syntheses involving this compound?

  • Methodological Answer : Use azeotropic distillation (e.g., methanol/toluene mixtures) to remove water from hygroscopic intermediates. For brominated intermediates (e.g., 7-[[4-(2-bromoethoxy)...]), employ flash chromatography with silica gel (hexane/EtOAc gradients) or centrifugal partition chromatography for polar byproducts .

Q. How does the compound act as a ligand in coordination chemistry, and what metal complexes have been studied?

  • Methodological Answer : Utilize the pyridyl and amine groups to coordinate transition metals (e.g., Cu2+^{2+}, Pd2+^{2+}). Characterize complexes via X-ray crystallography (using software like WinGX) and cyclic voltammetry. Compare stability constants with analogous ligands (e.g., bis[(6-methylpyridin-2-yl)methyl]amine) .

Q. How can reaction mechanisms for trifluoromethyl group introduction be validated?

  • Methodological Answer : Perform kinetic isotope effect (KIE) studies or DFT calculations to probe mechanisms (e.g., radical vs. nucleophilic pathways). Use 18^{18}O/19^{19}F labeling to track intermediates in fluorination reactions. Validate with in situ IR or Raman spectroscopy .

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